molecular formula C9H17NO B127425 2-((Dimethylamino)methyl)cyclohexanone CAS No. 15409-60-6

2-((Dimethylamino)methyl)cyclohexanone

Cat. No.: B127425
CAS No.: 15409-60-6
M. Wt: 155.24 g/mol
InChI Key: QDHLEFBSGUGHCL-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-((Dimethylamino)methyl)cyclohexanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Dimethylamino)methyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is a precursor in the synthesis of pharmaceuticals, including analgesics and anesthetics.

    Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

2-((Dimethylamino)methyl)cyclohexanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLEFBSGUGHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283556
Record name 2-[(Dimethylamino)methyl]cyclohexanone
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15409-60-6
Record name 2-[(Dimethylamino)methyl]cyclohexanone
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URL https://commonchemistry.cas.org/detail?cas_rn=15409-60-6
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Record name 2-((Dimethylamino)methyl)cyclohexanone, (2RS)-
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Record name 15409-60-6
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Record name 2-[(Dimethylamino)methyl]cyclohexanone
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Record name 2-[(dimethylamino)methyl]cyclohexan-1-one
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Record name 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE
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Synthesis routes and methods I

Procedure details

To cyclohexanone (259 mL) was added formaldehyde (37.2 mL of a 37% aqueous solution) and dimethylamine hydrochloride (40.8 g). The stirred mixture was slowly heated and refluxed for 1 h. After cooling to ambient temperature H2O was added, and the mixture was extracted twice with Et2O. The aqueous layer was made basic by addition of 50% aqueous NaOH (27.5 mL), and subsequently extracted twice with DCM. The combined organic phases were dried over Na2SO4 and evaporated under reduced pressure to give 66.6 g of a light-yellow liquid. 1H NMR (400 MHz, CDCl3) δ 1.34-1.47 (m, 1H), 1.60-1.78 (m, 2H), 1.81-1.92 (m, 1H), 1.98-2.09 (m, 1H), 2.16-2.55 (m, 5H), 2.21 (s, 6H), 2.69 (dd, J=13 and 6 Hz, 1H).
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Synthesis routes and methods II

Procedure details

The Mannich base (I) is prepared by reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride to produce the hydrochloride salt of 2-dimethylamino methyl cyclohexanone. Methods of preparing this base are known in the art. For example, Mannich reported a method wherein excess cyclohexanone is reacted with one equivalent each of dimethylamine HCl and formaldehyde. (Ber. 53B, 1874-1880 (1920)). Grunenthal (Tramadol's innovator) reported a method wherein two equivalents of cyclohexanone were reacted with one equivalent each of dimethylamine HCl and formaldehyde, using glacial acetic acid as a solvent. This method used by Grunenthal was reported in the original work on Tramadol published in Arzneimittel-Forsch./Drug Res. Although either of these methods may be used in the inventive process to prepare the Mannich Base, the method of Grunenthal is preferred because it provides higher yields and is more manageable in the laboratory. For best results, the Mannich base hydrochloride is isolated from the Mannich reaction mixture by distillation, preferably vacuum distillation, followed by crystallization. Vacuum distillation was found to be an effective way to remove the impurities such as water, acetic acid and cyclohexanone from the system. Following distillation, acetone is added to the residue to produce a thick slurry. The slurry is cooled, collected and washed with acetone. The wetcake or dried material is then dissolved in water and converted to the free base by addition of 50% NaOH. The free base is extracted into toluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of controlling water content during the synthesis of 2-(Dimethylamino)methyl)cyclohexanone?

A1: The synthesis of 2-(Dimethylamino)methyl)cyclohexanone often involves Grignard reactions, which are highly sensitive to water. [] Water can react with the Grignard reagent, rendering it ineffective for the desired transformation. [] This necessitates stringent control over water content in both the starting material, 2-(Dimethylamino)methyl)cyclohexanone, and the reaction environment. [] Failure to do so can drastically reduce the yield of the desired product. []

Q2: How can the yield of 2-(Dimethylamino)methyl)cyclohexanone be optimized during synthesis?

A2: The Mannich reaction, a common route for synthesizing 2-(Dimethylamino)methyl)cyclohexanone, can be optimized using a uniform experiment design coupled with regression analysis and Monte Carlo simulations. [] This approach allows for the identification of optimal reaction conditions, such as the molar ratio of reactants (cyclohexanone, polyformaldehyde, and dimethylamine hydrochloride), reaction temperature, and reaction time. [] Studies have shown that a yield of 75.1% can be achieved using this optimized methodology. []

Q3: What analytical techniques are used to characterize and quantify 2-(Dimethylamino)methyl)cyclohexanone?

A3: Various analytical techniques can be employed to characterize 2-(Dimethylamino)methyl)cyclohexanone. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) are commonly used for qualitative analysis, providing structural information about the molecule. [] High-performance liquid chromatography (HPLC), particularly after derivatization with 2,4-dinitrophenylhydrazine, is a valuable tool for quantifying 2-(Dimethylamino)methyl)cyclohexanone, even when present as an impurity in Tramadol. []

Q4: Why is the separation of cis-trans isomers of the Grignard reaction product important in Tramadol hydrochloride synthesis?

A4: The Grignard reaction used in Tramadol hydrochloride synthesis yields both cis and trans isomers of 1-3-methoxyphenyl-2-[(dimethylamino)methyl] cyclohexanone. [] Controlling the ratio of these isomers is crucial for the quality of the final drug product. A new synthesis technology leverages the differential solubility of these isomers in acetone (water) for efficient separation, leading to a higher content of the desired trans-isomer. [] This, in turn, enhances the stability and clarity of the final Tramadol hydrochloride product. []

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